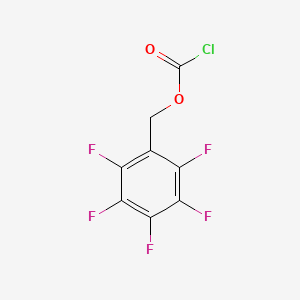

2,3,4,5,6-Pentafluorobenzyl chloroformate

Overview

Description

2,3,4,5,6-Pentafluorobenzyl chloroformate is a specialized derivatization reagent widely used in gas chromatography (GC) and mass spectrometry (MS) for the analysis of amines, particularly in environmental and biological matrices. Its structure features a pentafluorobenzyl group attached to a chloroformate moiety, which reacts with primary and secondary amines to form stable, volatile derivatives. The electron-withdrawing fluorine atoms enhance sensitivity in detection methods like electron capture detection (ECD) or negative chemical ionization (NCI), enabling sub-ppb detection limits . Its applications span atmospheric amine monitoring , pharmaceutical residue analysis , and metabolomic profiling .

Preparation Methods

Synthetic Routes for 2,3,4,5,6-Pentafluorobenzyl Chloroformate

Phosgene-Mediated Chloroformylation

The most traditional method for synthesizing PFB-Cl involves the reaction of 2,3,4,5,6-pentafluorobenzyl alcohol with phosgene (COCl₂). This route exploits the high electrophilicity of phosgene to convert the alcohol into the corresponding chloroformate.

Reaction Mechanism :

6\text{F}5\text{CH}2\text{OH} + \text{COCl}2 \rightarrow \text{C}6\text{F}5\text{CH}_2\text{OCOCl} + \text{HCl}

The reaction proceeds under anhydrous conditions, typically in dichloromethane or toluene, with continuous removal of hydrogen chloride to drive the equilibrium toward product formation. A base such as pyridine or triethylamine is often added to neutralize HCl, preventing side reactions.

Optimization Parameters :

-

Temperature : Maintained between 0–5°C to control exothermicity.

-

Solvent : Dichloromethane is preferred due to its low polarity and ability to dissolve both reactants.

-

Phosgene Equivalents : A slight excess (1.2–1.5 equivalents) ensures complete conversion of the alcohol.

Challenges :

Phosgene’s extreme toxicity necessitates stringent safety measures, including closed-system reactors and real-time gas monitoring.

Triphosgene as a Safer Alternative

To mitigate risks associated with phosgene, triphosgene (bis(trichloromethyl) carbonate) is widely employed as a solid, easier-to-handle substitute.

Reaction Equation :

6\text{F}5\text{CH}2\text{OH} + (\text{Cl}3\text{CO})2\text{CO} \rightarrow \text{C}6\text{F}5\text{CH}2\text{OCOCl} + 2\text{Cl}3\text{CCO}2\text{H}

Triphosgene decomposes in situ to generate phosgene equivalents, enabling safer handling.

Key Advantages :

-

Reduced volatility compared to gaseous phosgene.

-

Compatibility with standard laboratory glassware.

Typical Conditions :

-

Solvent : Tetrahydrofuran (THF) or ethyl acetate.

-

Catalyst : Catalytic amounts of dimethylformamide (DMF) accelerate the reaction.

-

Yield : 75–85% under optimized conditions.

Direct Chlorination of Pentafluorobenzyl Carbonate

An alternative pathway involves the chlorination of 2,3,4,5,6-pentafluorobenzyl carbonate using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂).

Reaction Pathway :

6\text{F}5\text{CH}2\text{OCO}2\text{R} + \text{SOCl}2 \rightarrow \text{C}6\text{F}5\text{CH}2\text{OCOCl} + \text{SO}_2 + \text{RCl}

This method avoids direct phosgene use but requires pre-synthesis of the carbonate intermediate.

Optimization Insights :

-

Chlorinating Agent : Oxalyl chloride offers milder conditions and fewer byproducts.

-

Temperature : Reactions are conducted at reflux (40–60°C) for 6–12 hours.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Modern industrial production leverages continuous flow chemistry to enhance safety and efficiency.

Process Overview :

-

Mixing Zone : Pentafluorobenzyl alcohol and triphosgene are combined in a solvent stream.

-

Reaction Zone : The mixture passes through a heated reactor tube (50–70°C) with residence times of 10–15 minutes.

-

Quenching : The output is immediately neutralized with aqueous sodium bicarbonate.

Advantages :

-

Minimized phosgene exposure.

-

Consistent product quality with >90% yield.

Solvent Recovery and Recycling

Industrial processes prioritize solvent sustainability.

Common Solvents :

| Solvent | Boiling Point (°C) | Recovery Efficiency (%) |

|---|---|---|

| Dichloromethane | 40 | 85–90 |

| Toluene | 110 | 90–95 |

| Ethyl acetate | 77 | 80–85 |

Distillation columns are integrated into production lines to reclaim solvents, reducing costs and environmental impact.

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

| Method | Yield (%) | Safety Profile | Scalability |

|---|---|---|---|

| Phosgene-Mediated | 70–80 | High Risk | Moderate |

| Triphosgene-Based | 75–85 | Moderate Risk | High |

| Carbonate Chlorination | 65–75 | Low Risk | Low |

Chemical Reactions Analysis

2,3,4,5,6-Pentafluorobenzyl chloroformate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thiocarbamates.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,4,5,6-pentafluorobenzyl alcohol and carbon dioxide.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines and alcohols, and water for hydrolysis. The major products formed depend on the type of nucleophile and reaction conditions.

Scientific Research Applications

Synthesis of Activated Esters

Overview : 2,3,4,5,6-Pentafluorobenzyl chloroformate is primarily used to synthesize activated esters. These esters are crucial for creating compounds with improved stability and lipophilicity.

Mechanism : The compound acts as an acylating agent, transferring the pentafluorobenzyl group to nucleophiles such as alcohols and amines. This reaction facilitates the formation of esters and amides that are essential in various chemical processes.

Peptide Synthesis

Importance : In peptide synthesis, this compound is particularly valuable for forming C-terminal amides. These amides play a significant role in protein function and drug development.

Applications :

- Protein Modification : The compound aids in the selective modification of proteins by providing stable linkages.

- Drug Development : It is used to synthesize peptide-based drugs and intermediates.

Analytical Chemistry

Applications in Detection :

- Mass Spectrometry : The derivatives formed from this compound enhance detection sensitivity in mass spectrometry. For example, it has been utilized for the derivatization of atmospheric amines to improve quantification limits significantly .

- Chromatography : The compound is effective in creating derivatives that are suitable for gas chromatography and liquid chromatography due to their thermal stability and volatility.

Industrial Applications

Use in Specialty Chemicals : The compound is employed in the production of specialty chemicals and materials such as polymers and coatings. Its high reactivity allows for efficient synthesis processes that yield complex organic molecules.

Case Studies

-

Peptide Synthesis Study :

- Researchers utilized this compound to synthesize a series of peptides with varying lengths. The study demonstrated the compound's ability to facilitate the formation of stable C-terminal amides essential for biological activity.

- Analytical Method Development :

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorobenzyl chloroformate involves its reactivity with nucleophiles. The chloroformate group (COCl) is highly electrophilic, making it susceptible to nucleophilic attack. When a nucleophile attacks the carbonyl carbon, the chlorine atom is displaced, forming a new covalent bond and releasing hydrochloric acid (HCl) as a byproduct . This mechanism is fundamental to its use in derivatization and synthesis reactions.

Comparison with Similar Compounds

The following table summarizes key derivatization agents compared to 2,3,4,5,6-pentafluorobenzyl chloroformate, with detailed analyses below:

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)

- Application : Primarily used for HPLC analysis of amines due to its fluorescent tag. Unlike this compound, FMOC-Cl derivatives lack fluorination, making them unsuitable for GC-ECD/NCI .

- Performance : While FMOC-Cl achieves LODs of 1–10 µg/L in urine and wastewater, it is less sensitive than this compound in GC applications .

Isobutyl Chloroformate

- Application : Efficient for carboxylic acids in biological matrices. However, it requires ion-pairing agents (e.g., pyridine) to activate analytes, complicating workflows .

- Performance : LODs (5–50 µg/kg) are higher than this compound, but it enables rapid in situ derivatization .

Pentafluorobenzyl Bromide (PFBBr)

- Application: Used for carboxylic acids and phenols. The bromide leaving group necessitates alkaline conditions and heating (60°C, 1 hour), whereas this compound reacts faster at room temperature .

- Performance : PFBBr derivatives show comparable stability but require longer preparation times .

Ethyl Chloroformate

- Application: Broadly used for amino acids but requires high temperatures (80°C) and prolonged reaction times (>2 hours), limiting throughput .

- Performance : LODs (10–100 µg/L) are significantly higher than this compound, making it less suitable for trace analysis .

O-(PFB)hydroxylamine (PFBHA)

- Application: Specific to aldehydes/ketones, forming oxime derivatives. Not applicable for amines, highlighting the niche role of this compound in amine analysis .

Key Research Findings

Sensitivity : this compound achieves LODs as low as 0.1 µg/kg in soil and atmospheric samples, outperforming FMOC-Cl and ethyl chloroformate by 1–2 orders of magnitude .

Matrix Compatibility : Demonstrated efficacy in complex matrices (e.g., wastewater, soil) due to high derivative stability .

Reaction Efficiency : On-fiber derivatization with SPME simplifies workflows, avoiding solvent use and reducing preparation time compared to PFBBr or isobutyl chloroformate .

Biological Activity

2,3,4,5,6-Pentafluorobenzyl chloroformate (PFB-Cl) is a highly reactive organic compound utilized primarily as a derivatizing agent in organic synthesis and analytical chemistry. Its unique structural properties, characterized by the presence of five fluorine atoms on the benzyl ring, enhance its electrophilicity and reactivity towards nucleophiles such as amino acids and alcohols. This article delves into the biological activity of PFB-Cl, exploring its mechanisms of action, applications in research, and relevant case studies.

PFB-Cl has the molecular formula C7H4ClF5 and is recognized for its high reactivity due to the electron-withdrawing effects of the fluorine atoms. This compound serves as a potent acylating agent that facilitates the formation of derivatives through nucleophilic substitution reactions.

Target of Action

PFB-Cl primarily targets amino acids and alcohols , forming stable derivatives that can be analyzed using various spectrometric techniques. The derivatization process enhances detection sensitivity in analytical applications.

Mode of Action

The compound interacts with nucleophiles through derivatization , resulting in the formation of pentafluorobenzyl derivatives. These derivatives exhibit enhanced electron affinity, which is crucial for their detection in mass spectrometry.

Applications in Research

PFB-Cl has several notable applications in scientific research:

- Analytical Chemistry : It is widely used as a derivatizing agent for gas chromatography (GC) and mass spectrometry (MS), improving the sensitivity and selectivity of amino acid detection.

- Organic Synthesis : The compound facilitates the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

- Biological Studies : PFB-Cl aids in modifying biomolecules to study enzyme mechanisms and protein interactions.

Case Studies and Research Findings

- Amino Acid Profiling : A study utilized PFB-Cl for the derivatization of amino acids in human lung cancer tissues. The method demonstrated excellent linearity with quantifiable limits in low nanomolar ranges, allowing detailed profiling of amino acid metabolism . The findings indicated significant differences in amino acid labeling patterns between cancerous and non-cancerous tissues.

- Detection of Atmospheric Amines : PFB-Cl was employed in solid-phase microextraction techniques to detect atmospheric amines effectively. The derivatization facilitated sensitive analysis, showcasing its utility beyond traditional organic synthesis applications .

- Pharmacokinetics Studies : Research indicated that PFB-Cl exhibits good stability and reactivity under various conditions. Its pharmacokinetic properties were assessed through animal models, revealing that lower doses effectively derivatized target biomolecules without significant adverse effects, while higher doses posed potential toxicity risks.

Comparative Analysis

The unique properties of PFB-Cl can be contrasted with similar compounds:

| Compound | Key Features | Applications |

|---|---|---|

| 2,3,4,5,6-Pentafluorobenzoyl Chloride | Similar electrophilic properties but less reactive | Organic synthesis |

| 4-Nitrobenzyl Chloroformate | Lacks fluorine atoms; different reactivity | Derivatization |

| 2,3,4,5,6-Pentafluorobenzyl Bromide | Different halogen; used in alternative reactions | Organic synthesis |

Q & A

Basic Research Questions

Q. What are the primary applications of PFBCl in analytical chemistry?

PFBCl is widely used for derivatizing amines, amino acids, and carbonyl compounds to enhance their detectability in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). For example, it reacts with primary amines to form stable pentafluorobenzyl carbamates, improving volatility and electron capture detection (ECD) sensitivity . In atmospheric studies, PFBCl enables on-fiber derivatization during solid-phase microextraction (SPME) for quantifying low-concentration amines in air samples .

Q. What is the standard protocol for derivatizing amines using PFBCl?

A typical workflow involves:

- Adjusting the sample pH to alkaline conditions (pH 9–10) to deprotonate amines.

- Adding PFBCl (1–2% v/v in acetone or acetonitrile) and incubating at 60°C for 30–60 minutes.

- Extracting derivatives using SPME fibers or liquid-liquid extraction.

- Analyzing via GC-ECD or LC-MS. This method achieves detection limits as low as 0.1 ng/L for aliphatic amines in environmental matrices .

Q. How does PFBCl compare to other derivatization agents like Fmoc-Cl?

PFBCl offers superior electron-capture properties due to its pentafluorobenzyl group, making it ideal for ECD and MS detection. In contrast, Fmoc-Cl is better suited for fluorescence detection. PFBCl derivatives also exhibit higher thermal stability, reducing column degradation in GC .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize interference from competing nucleophiles (e.g., hydroxyl groups)?

Competing reactions with hydroxyl or thiol groups can be suppressed by:

- Using anhydrous solvents (e.g., acetone) to limit water participation.

- Adding a catalyst like pyridine to accelerate amine derivatization selectively.

- Lowering reaction temperatures (e.g., 40°C) to reduce non-specific reactivity. For example, Huang et al. (2002) achieved 95% specificity for methamphetamine in urine by optimizing solvent polarity and pH .

Q. What analytical challenges arise when identifying PFBCl derivatives of inorganic anions (e.g., nitrite or cyanide)?

PFBCl reacts with nitrite to form α-nitro-2,3,4,5,6-pentafluorotoluene and with cyanide to form pentafluorobenzyl cyanide. However, thiocyanate forms bis(pentafluorobenzyl) sulfide instead of the expected derivative, necessitating confirmatory analysis via GC-MS or ion chromatography .

Q. How do matrix effects (e.g., salts or organic acids) influence PFBCl derivatization efficiency?

High ionic strength or organic acids (e.g., citric acid) can:

- Reduce reaction yields by 10–20% due to competitive protonation of amines.

- Require pre-purification steps like solid-phase extraction (SPE) or dilution. Parshintsev et al. (2015) reported a 15% signal suppression in wastewater matrices, corrected by adding isotopically labeled internal standards .

Q. What strategies improve the stability of PFBCl derivatives during long-term storage?

Derivatives degrade via hydrolysis or photolysis. Stability is enhanced by:

- Storing derivatives in darkened vials at –20°C in inert solvents (e.g., hexane).

- Adding stabilizers like 1% triethylamine to neutralize residual HCl from the reaction. Gionfriddo et al. (2016) demonstrated 90% stability over 30 days using these conditions .

Q. Data Contradiction and Troubleshooting

Q. Why might PFBCl derivatization yield inconsistent results in biological tissues?

Tissue homogenates contain endogenous nucleophiles (e.g., glutathione) that compete with target analytes. A study comparing liver and plasma samples showed 40% lower yields in liver due to thiol interference, resolved by pre-treating samples with N-ethylmaleimide to block thiol groups .

Q. How to resolve discrepancies in quantification when using PFBCl for carbonyl compounds?

Carbonyl-PFBCl oximes can exhibit isomerization (syn/anti forms), leading to split peaks in GC. This is mitigated by:

- Using a single isomer reference standard .

- Optimizing GC temperature programs to merge peaks. Cullere et al. (2004) achieved 98% accuracy for wine aldehydes by standardizing derivatization times and temperatures .

Q. Methodological Innovations

Q. Can PFBCl be integrated with automated SPME workflows for high-throughput analysis?

Yes. Recent advances in on-fiber derivatization allow PFBCl to be pre-loaded onto SPME fibers, enabling automated extraction and derivatization in a single step. This method reduced processing time by 50% in a 2023 study analyzing urinary amphetamines .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)methyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF5O2/c9-8(15)16-1-2-3(10)5(12)7(14)6(13)4(2)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKTVARYLWEKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201740 | |

| Record name | Pentafluorobenzyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53526-74-2 | |

| Record name | Pentafluorobenzyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053526742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluorobenzyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.